4-[(E)-2-phenylethenyl]pyrimidin-2-amine
Overview
Description
“4-[(E)-2-phenylethenyl]pyrimidin-2-amine” is a compound with the molecular formula C12H11N3 . It is known to exist in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-[(E)-2-phenylethenyl]pyrimidin-2-amine” includes a pyrimidine ring attached to a phenylethenyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(E)-2-phenylethenyl]pyrimidin-2-amine” are not detailed in the retrieved papers, pyrimidines are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The compound “4-[(E)-2-phenylethenyl]pyrimidin-2-amine” has a molecular weight of 197.24 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 197.095297364 g/mol . The topological polar surface area is 51.8 Ų .Scientific Research Applications
Antipsychotic-like Effects
Lu AF32615 has been studied for its antipsychotic-like effects. It’s a positive allosteric modulator (PAM) of the mGlu4 receptor and has shown potential in several tests reflecting positive, negative, and cognitive symptoms of schizophrenia in rodents .
Anti-inflammatory Activities
The compound 4-[(E)-2-phenylethenyl]pyrimidin-2-amine is a type of pyrimidine derivative. Pyrimidines have been studied for their anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Potential Anticancer Agents
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are structurally similar to 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, have been studied as potential CDK2 inhibitors for the treatment of cancer .
Photo-curable Resins for 3D Printing
(E)-4-(2-Phenylethenyl)-2-pyrimidinamine has been used in the development of photo-curable resins for 3D printing applications. The compound acts as a photosensitizer for diphenylidonium salts to initiate various types of photopolymerization processes .
Neural Network Models
While not directly related to the compound TCN 238, the term “TCN” is also used in the context of Temporal Convolutional Networks (TCN), a type of neural network model. These models have been applied in predicting PM2.5 concentration in Beijing , predicting water quality , and multivariate time series prediction .
Biomedical Applications of Carbon Nanotubes
Again, while not directly related to the compound TCN238, “TCN” is also used in the context of carbon nanotubes (CNTs). CNTs have unique chemical, physical, and biological properties that make them ideal for various applications in biomedicine, including bio-sensing, cancer treatment, hyperthermia induction, antibacterial therapy, and tissue engineering .
Mechanism of Action
Target of Action
The primary target of TCN 238 is the metabotropic glutamate receptor 4 (mGluR4) . This receptor plays a crucial role in neuronal signaling, and its modulation can influence various neurological processes.
Mode of Action
TCN 238 acts as a positive allosteric modulator (PAM) of the mGluR4 receptor . This means it binds to a site on the receptor different from the primary active site, enhancing the receptor’s response to its ligand. The EC50 of TCN 238, which is the concentration of the compound that gives half-maximal response, is 1 μM .
Pharmacokinetics
TCN 238 is orally bioavailable and has good permeability with no apparent efflux issue . It is highly CNS penetrant with a concentration of 33.8 μM in the brain . The plasma protein binding in rats is measured as 90% bound . The metabolic stability of TCN 238 is assessed in rat and human microsomes and found to be 62% and 83% hepatic blood flow . The limited stability translated into a high in vivo clearance in rats of 75 mL/min/kg and TCN 238 has a moderate volume of distribution (2.7 L/kg) with a short mean residence time (0.6 h) when dosed at 2 mg/kg via intravenous injection .
Result of Action
The activation of mGluR4 by TCN 238 can lead to various molecular and cellular effects. For instance, it was observed that the expression level of GRM4 in the hippocampus is reliably down-regulated five days after treatment with TCN 238 . In addition, the expression level of GABRA1, encoding GABAA α-subunit, is downregulated five days after the treatment in the frontal cortex .
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXNUNUGIHCPA-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677236 | |
Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-phenylethenyl]pyrimidin-2-amine | |
CAS RN |
125404-04-8 | |
Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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